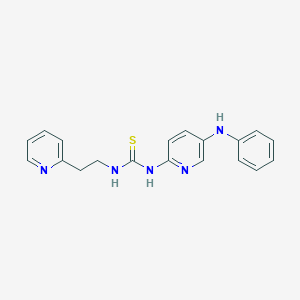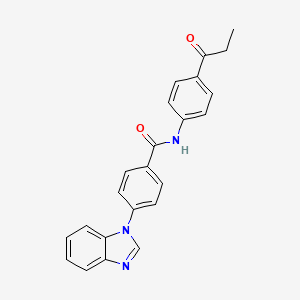![molecular formula C17H17N5O B7433951 4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide is not fully understood. However, it has been found to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The increased activity of the GABA-A receptor is thought to be responsible for the anxiolytic and antidepressant activity of this compound.
Biochemical and Physiological Effects:
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide has been found to have interesting biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been found to have antioxidant activity and to protect against oxidative stress. Additionally, it has been found to have anti-inflammatory activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
The synthesis of 4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide involves the reaction of 4-pyridin-3-ylbutan-1-amine with 4-(1,2,4-triazol-4-yl)benzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds via a condensation reaction and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide has been found to have potential applications in scientific research. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and antidepressant activity. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been found to have anticancer activity and has been studied for its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-11-14)21-15-6-8-16(9-7-15)22-12-19-20-13-22/h2,4,6-13H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUDWSLGXRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)